N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide
CAS No.: 897613-09-1
Cat. No.: VC11880527
Molecular Formula: C20H24ClN3O4S
Molecular Weight: 437.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897613-09-1 |
|---|---|
| Molecular Formula | C20H24ClN3O4S |
| Molecular Weight | 437.9 g/mol |
| IUPAC Name | N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxyacetamide |
| Standard InChI | InChI=1S/C20H24ClN3O4S/c21-17-5-4-6-18(15-17)23-10-12-24(13-11-23)29(26,27)14-9-22-20(25)16-28-19-7-2-1-3-8-19/h1-8,15H,9-14,16H2,(H,22,25) |
| Standard InChI Key | XBGWGFZDCSDRGL-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3 |
| Canonical SMILES | C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3 |
Introduction
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide is a synthetic organic compound with potential applications in medicinal chemistry due to its structural features. It belongs to the class of sulfonamide derivatives, which are often explored for pharmacological activities such as anticonvulsant, antimicrobial, or receptor-binding properties.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 429.89 g/mol
Structural Features
The compound features:
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A piperazine ring substituted with a 3-chlorophenyl group.
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A sulfonamide (-SONH-) linker attached to an ethyl chain.
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A phenoxyacetamide moiety, which contributes to its potential bioactivity.
IUPAC Name
The IUPAC name of the compound is N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide.
SMILES Notation
The SMILES representation is:
CCS(=O)(=O)NC(=O)COC1=CC=CC=C1
Synthesis
The synthesis of compounds like N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide typically involves:
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Preparation of Piperazine Derivatives: The piperazine ring is functionalized with a 3-chlorophenyl group.
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Sulfonamide Formation: Reaction of the piperazine derivative with a sulfonating agent to introduce the sulfonamide group.
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Acetamide Coupling: The final step involves coupling with phenoxyacetic acid or its derivatives.
This multi-step process ensures precise functionalization, crucial for maintaining the desired pharmacological properties.
Anticonvulsant Activity
Studies on related compounds have demonstrated significant anticonvulsant activity in animal models, particularly in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens . The presence of the piperazine and sulfonamide groups is often associated with interaction with neuronal receptors or ion channels.
Table 1: Spectroscopic Characterization (Hypothetical Data)
| Technique | Observation |
|---|---|
| IR Spectrum | Peaks at ~3300 cm (NH stretch), ~1600 cm (C=O stretch). |
| NMR Spectrum | Signals for aromatic protons (~7 ppm), piperazine (~3–4 ppm), and CH (~3 ppm). |
| Mass Spectrometry | Molecular ion peak at . |
Medicinal Applications
The compound's structure suggests potential for:
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Development as an anticonvulsant drug.
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Exploration as a ligand for serotonin or dopamine receptors due to the piperazine moiety.
Research Directions
Future studies should focus on:
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Evaluating receptor-binding affinities.
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Conducting in vivo pharmacokinetic and toxicity studies.
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Exploring modifications to improve selectivity and reduce side effects.
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